Carboxymethylmercaptosuccinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

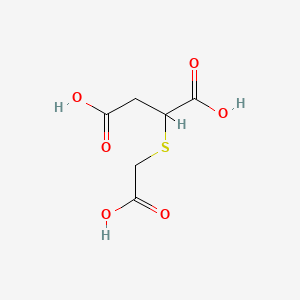

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6S/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVSDWIWBDHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883289 | |

| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-68-3 | |

| Record name | 2-[(Carboxymethyl)thio]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-((carboxymethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylmercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethylthio)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Carboxymethylmercaptosuccinic Acid

Abstract

Carboxymethylmercaptosuccinic acid (CMMSA), a versatile tricarboxylic acid thioether, holds significant potential in materials science, drug delivery, and as a chelating agent. This guide provides a comprehensive overview of a primary synthesis pathway for CMMSA, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process parameters. Designed for researchers and professionals in chemical synthesis and drug development, this document offers a foundation for the reliable and efficient laboratory-scale production of CMMSA, grounded in established mechanistic insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound (CMMSA), systematically named 2-((carboxymethyl)thio)succinic acid, is an organic compound featuring three carboxylic acid functionalities and a central thioether linkage. This structure imparts unique properties, including high water solubility and a strong affinity for metal ions, making it a valuable building block in various applications.

The synthesis of CMMSA is most effectively and atom-economically achieved through a Thia-Michael Addition (also known as conjugate addition) reaction. This approach is predicated on the reaction between a nucleophilic thiol and an α,β-unsaturated carbonyl compound. For the synthesis of CMMSA, the logical and preferred precursors are Thioglycolic Acid (the thiol donor) and Maleic Acid or its anhydride (the Michael acceptor).

This guide focuses exclusively on this pathway due to its high efficiency, operational simplicity, and reliance on readily available starting materials. We will delve into the mechanistic intricacies of this reaction, provide a validated, step-by-step protocol, and discuss the rationale behind the chosen experimental conditions to ensure reproducibility and high yield.

The Core Synthesis Pathway: A Mechanistic Perspective

The formation of CMMSA from thioglycolic acid and maleic anhydride is a classic example of a base-catalyzed Thia-Michael addition. The reaction proceeds through a nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleic anhydride, followed by ring-opening of the anhydride.

Causality of Reagent and Condition Selection

-

Michael Acceptor: Maleic anhydride is the preferred Michael acceptor over maleic acid. Its cyclic structure and the two electron-withdrawing carbonyl groups render the double bond highly electrophilic and susceptible to nucleophilic attack. Furthermore, its use in an organic solvent prevents premature hydrolysis, ensuring it is available to react with the thiol.[1]

-

Nucleophile Activation: Thioglycolic acid, while nucleophilic, requires deprotonation to form the more potent thiolate anion (⁻SCH₂COOH). This is typically achieved by conducting the reaction at a neutral to slightly alkaline pH. A buffered solution is ideal to maintain the optimal pH, as the acidic nature of the reactants could otherwise lower the pH and reduce reaction efficiency.[1]

-

Solvent System: A biphasic solvent system is highly effective. Maleic anhydride is dissolved in a water-immiscible organic solvent (e.g., diethyl ether) to maintain its integrity, while the thioglycolic acid and buffer are in the aqueous phase. The reaction occurs at the interface, with the reactants being brought together through vigorous stirring.[1]

Reaction Mechanism

The synthesis proceeds in three key stages:

-

Deprotonation: A base (in a buffered solution, typically hydroxide or phosphate ions) abstracts the acidic proton from the thiol group of thioglycolic acid, generating a highly nucleophilic thiolate anion.

-

Conjugate Addition: The thiolate anion attacks one of the sp²-hybridized carbons of the double bond in maleic anhydride. This nucleophilic attack breaks the π-bond, and the electron pair is pushed onto the adjacent carbon, forming a resonance-stabilized enolate intermediate.

-

Anhydride Ring-Opening and Protonation: The enolate intermediate is unstable. The reaction is driven forward by the subsequent hydrolysis (ring-opening) of the succinic anhydride intermediate in the aqueous medium. This step, followed by protonation of the enolate, yields the final tricarboxylic acid product, this compound.

The overall transformation is irreversible under physiological conditions and proceeds efficiently under mild conditions.[1]

Visualization of the Synthesis Pathway

Overall Synthetic Reaction

Caption: Overall reaction for CMMSA synthesis.

Detailed Reaction Mechanism

Caption: Step-wise mechanism of Thia-Michael Addition.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from a validated method for the efficient succination of thiol compounds and is tailored for the synthesis of CMMSA.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| Thioglycolic Acid | HSCH₂COOH | 92.12 | ≥98% | Sigma-Aldrich |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Sigma-Aldrich |

| Sodium Phosphate, Dibasic | Na₂HPO₄ | 141.96 | ACS Grade | Fisher Scientific |

| Sodium Phosphate, Monobasic | NaH₂PO₄ | 119.98 | ACS Grade | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | VWR Chemicals |

| Deionized Water | H₂O | 18.02 | 18 MΩ·cm | Lab-generated |

Equipment

-

Two-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification (optional)

-

Lyophilizer (optional)

Step-by-Step Methodology

Workflow Visualization

Sources

Chemical properties of Carboxymethylmercaptosuccinic acid

An In-depth Technical Guide to the Chemical Properties of Carboxymethylmercaptosuccinic Acid

Abstract

This compound (CMMSA), also known as 2-(Carboxymethylthio)succinic acid, is a polyfunctional organic molecule possessing a unique combination of a thioether linkage and three carboxylic acid moieties. This structure imparts a compelling set of chemical properties, including significant potential as a metal-chelating agent and as a versatile building block in pharmaceutical and materials science. This guide provides an in-depth exploration of the core chemical characteristics of CMMSA, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, chemical reactivity, stability profile, and the analytical methodologies required for its characterization and quantification, grounding all claims in authoritative references and field-proven insights.

Introduction and Molecular Overview

This compound (CAS No. 99-68-3) is a C6 organosulfur compound that is structurally distinct from other well-known mercaptocarboxylic acids.[1][2] Unlike its analogue mercaptosuccinic acid (thiomalic acid), which contains a free thiol (-SH) group, CMMSA features a thioether (R-S-R') linkage. Furthermore, it should not be confused with the widely recognized heavy metal chelator meso-2,3-dimercaptosuccinic acid (DMSA or Succimer), which possesses two free thiol groups responsible for its therapeutic action.[3]

The key to understanding the utility of CMMSA lies in its trifunctional nature:

-

Three Carboxylic Acid Groups: These groups provide multiple sites for ionization, hydrogen bonding, and salt formation, rendering the molecule highly water-soluble and acidic.[4]

-

One Thioether Sulfur Atom: The sulfur atom acts as a soft Lewis base, capable of coordinating with soft metal ions, and is also susceptible to oxidation, which is a primary degradation pathway.[5]

This unique combination makes CMMSA an intriguing candidate for applications requiring multidentate chelation, covalent modification of biomolecules or polymers, and as a scaffold in drug design.

Physicochemical Properties

A summary of the fundamental physicochemical properties of CMMSA is provided below. These data are critical for designing experimental conditions, formulating solutions, and predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 99-68-3 | [2] |

| Molecular Formula | C₆H₈O₆S | [1] |

| Molecular Weight | 208.19 g/mol | [1] |

| Appearance | Colorless to off-white solid | [1] |

| Melting Point | 138-141 °C | [N/A] |

| pKa (Predicted) | 3.44 ± 0.23 | [N/A] |

| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [N/A] |

| Storage | 2-8°C, under inert gas (e.g., Nitrogen) | [2] |

| SMILES | O=C(O)C(SCC(O)=O)CC(O)=O | [2] |

| InChI Key | JPHVSDWIWBDHOC-UHFFFAOYSA-N | [1] |

The predicted pKa value of ~3.44 suggests that CMMSA is a relatively strong organic acid, with at least one of its carboxylic protons being readily ionizable in aqueous solutions at physiological pH. This is a critical feature for its potential as a hydrophilic chelating agent.

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via a Thia-Michael Addition reaction. This powerful carbon-sulfur bond-forming reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[6][7] In this case, thioglycolic acid serves as the Michael donor, and maleic acid (or fumaric acid) acts as the Michael acceptor.

Protocol 3.1: Laboratory-Scale Synthesis of CMMSA

Causality Statement: This protocol utilizes a base catalyst (triethylamine) to deprotonate the thiol of thioglycolic acid, forming a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of maleic acid, driven by the electron-withdrawing effect of the two carboxylic acid groups. The reaction is performed in water to facilitate the dissolution of the polar reactants and to moderate the reaction temperature.

Materials:

-

Maleic acid (1.0 eq)

-

Thioglycolic acid (1.05 eq)

-

Triethylamine (1.1 eq)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic acid in a minimal amount of deionized water.

-

Base Addition: Cool the solution in an ice bath. Slowly add triethylamine dropwise to the solution while stirring.

-

Nucleophile Addition: In a separate container, dilute the thioglycolic acid with a small amount of water. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification & Isolation: Once the reaction is complete, cool the flask in an ice bath and slowly acidify the mixture to pH ~1-2 using concentrated HCl. This protonates the carboxylate groups, causing the product to precipitate.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether. The organic product will move into the ether layer.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity and Functional Group Analysis

Reactivity of the Carboxylic Acid Groups

The three carboxylic acid groups are the primary centers for polar interactions and reactions. They can undergo:

-

Salt Formation: Reaction with bases (e.g., NaOH, amines) readily forms carboxylate salts, which dramatically increases aqueous solubility.

-

Esterification: Under acidic catalysis (e.g., Fischer esterification), CMMSA can react with alcohols to form mono-, di-, or tri-esters, which are valuable for modifying the molecule's lipophilicity.

-

Amide Formation: Coupling with amines using activating agents like dicyclohexylcarbodiimide (DCC) yields amides. This is a cornerstone reaction for covalently linking CMMSA to proteins or other amine-containing molecules.

Reactivity of the Thioether Linkage

The thioether is the most susceptible group to oxidation. This is a critical consideration for stability and is also a potential mechanism for triggered drug release in oxidative environments.

-

Oxidation to Sulfoxide and Sulfone: The sulfur atom can be oxidized sequentially. Mild oxidizing agents (e.g., one equivalent of H₂O₂) tend to produce the sulfoxide. Stronger oxidizing conditions (e.g., excess H₂O₂ or peroxy acids like m-CPBA) will further oxidize the sulfoxide to the corresponding sulfone.[5][8] This transformation significantly alters the polarity and coordinating ability of the molecule. Hypochlorite is a particularly potent oxidant for thioethers, reacting much faster than hydrogen peroxide under physiological conditions.[9]

Metal Chelation Properties

The combination of carboxylate oxygen atoms and the thioether sulfur atom allows CMMSA to act as a multidentate ligand for metal ions. While the thioether sulfur is a weaker ligand than a deprotonated thiol (thiolate), it can still participate in coordination, especially with soft heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). The chelation mechanism involves the formation of stable ring structures (chelates) with the metal ion, sequestering it and facilitating its excretion.[10]

Sources

- 1. 2-((Carboxymethyl)thio)succinic acid | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of Succimer? [synapse.patsnap.com]

An In-depth Technical Guide to Carboxymethylmercaptosuccinic Acid: Structure, Properties, and a Focus on Metalloproteinase Inhibition

Introduction

Carboxymethylmercaptosuccinic acid (CMMSA), systematically named 2-[(carboxymethyl)sulfanyl]butanedioic acid, is a polycarboxylic acid thioether that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its structure, possessing multiple functional groups capable of coordinating with metal ions, makes it a compelling candidate for the design of enzyme inhibitors. This guide provides a comprehensive technical overview of CMMSA, with a particular focus on its molecular structure, physicochemical properties, and its emerging role as a matrix metalloproteinase (MMP) inhibitor. For researchers and professionals in drug development, understanding the nuances of this molecule is pivotal for harnessing its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is a relatively small molecule with the chemical formula C₆H₈O₆S and a molecular weight of 208.19 g/mol .[1] Its structure features a succinic acid backbone with a carboxymethyl thioether substituent at the C2 position. This substitution introduces a chiral center at this position, meaning CMMSA can exist as two distinct stereoisomers: (R)-2-[(carboxymethyl)sulfanyl]butanedioic acid and (S)-2-[(carboxymethyl)sulfanyl]butanedioic acid. The biological activity of such molecules is often stereospecific, and it is crucial for researchers to consider the stereochemistry when synthesizing and evaluating CMMSA for biological applications.

The presence of three carboxylic acid groups and a sulfur atom imparts specific physicochemical properties to the molecule. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99-68-3 | [1] |

| Molecular Formula | C₆H₈O₆S | [1] |

| Molecular Weight | 208.19 g/mol | [1] |

| IUPAC Name | 2-[(carboxymethyl)sulfanyl]butanedioic acid | [1] |

| Melting Point | 138-141 °C | [1] |

| Appearance | Colorless to off-white solid | [1] |

| SMILES | O=C(O)C(SCC(O)=O)CC(O)=O | [2] |

| InChIKey | JPHVSDWIWBDHOC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of a thiol to an α,β-unsaturated dicarboxylic acid or its anhydride. A common and straightforward approach involves the Michael addition of thioglycolic acid to maleic acid or maleic anhydride.

A plausible synthetic route is the reaction of mercaptosuccinic acid with chloroacetic acid in the presence of a base. The thiol group of mercaptosuccinic acid acts as a nucleophile, displacing the chloride from chloroacetic acid to form the thioether bond.

Another potential synthesis involves the reaction of maleic acid with thioglycolic acid.[2][3] The thiol group of thioglycolic acid can undergo a Michael addition to the double bond of maleic acid, followed by hydrolysis of any resulting anhydride intermediate.

This compound as a Matrix Metalloproteinase (MMP) Inhibitor

A significant area of interest for CMMSA lies in its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[4] Overexpression or dysregulation of MMPs is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the development of MMP inhibitors is a key area of therapeutic research.[4]

Mechanism of Action: The Role of Zinc Chelation

The inhibitory activity of many small molecule MMP inhibitors stems from their ability to chelate the catalytic zinc ion (Zn²⁺) in the active site of the enzyme.[5] This chelation prevents the binding and subsequent hydrolysis of the natural protein substrates. Carboxylic acid moieties are known zinc-binding groups, and the presence of three such groups in CMMSA makes it a strong candidate for this mechanism of inhibition. The carboxyl groups can coordinate with the zinc ion, effectively blocking the active site. The thioether linkage also plays a role in positioning the carboxylic acid groups for optimal interaction with the enzyme's active site.

Caption: Proposed mechanism of MMP inhibition by CMMSA via zinc chelation.

Experimental Protocol: In Vitro MMP Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific matrix metalloproteinase, a fluorescence-based inhibition assay is a robust and widely used method. This protocol provides a general framework for such an assay.

Materials

-

Recombinant human MMP of interest (e.g., MMP-2, MMP-9, or MMP-13)

-

Fluorogenic MMP substrate (e.g., a quenched fluorescent peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (CMMSA)

-

A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure

-

Compound Preparation:

-

Prepare a stock solution of CMMSA in DMSO (e.g., 10 mM).

-

Create a serial dilution of the CMMSA stock solution in Assay Buffer to achieve a range of desired final concentrations for testing.

-

Prepare similar dilutions for the positive control inhibitor.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant MMP enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

-

Dilute the fluorogenic MMP substrate to its working concentration in Assay Buffer.

-

-

Assay Setup:

-

In the 96-well black microplate, add the following to each well:

-

Test wells: A fixed volume of diluted CMMSA solution.

-

Positive control wells: A fixed volume of diluted positive control inhibitor solution.

-

Enzyme control wells (no inhibitor): An equivalent volume of Assay Buffer containing the same percentage of DMSO as the test wells.

-

Blank wells (no enzyme): An equivalent volume of Assay Buffer.

-

-

Add the diluted MMP enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.

-

Monitor the increase in fluorescence over time (kinetic mode) or measure the fluorescence at a single endpoint after a fixed incubation period (e.g., 30-60 minutes at 37°C).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves for each concentration of CMMSA.

-

Calculate the percentage of inhibition for each CMMSA concentration relative to the enzyme control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the CMMSA concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for an in vitro fluorescence-based MMP inhibition assay.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene and methine protons of the succinic acid backbone. The protons of the carboxymethyl group's methylene would likely appear as a singlet. The acidic protons of the carboxylic acids would typically appear as broad singlets at a downfield chemical shift (>10 ppm), although these are often not observed in deuterated water due to exchange.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbonyl carbons of the carboxylic acid groups (typically in the 170-185 ppm range).[6] The carbons of the succinic acid backbone and the carboxymethyl group would appear in the aliphatic region of the spectrum.

-

FTIR: The infrared spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid carbonyl groups would be expected around 1700-1730 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of CMMSA (208.19 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the thioether bond.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of enzyme inhibitors, particularly for matrix metalloproteinases. Its polycarboxylic acid nature suggests a strong potential for zinc chelation, a key mechanism for MMP inhibition. This technical guide has provided a foundational understanding of its structure, properties, and a practical approach for evaluating its inhibitory activity.

Future research should focus on several key areas. Firstly, the stereoselective synthesis of the (R) and (S) enantiomers of CMMSA is crucial to elucidate any stereospecificity in its biological activity. Secondly, a comprehensive evaluation of the inhibitory profile of each enantiomer against a broad panel of MMPs is necessary to determine its potency and selectivity. Finally, detailed structural studies, such as co-crystallization of CMMSA with target MMPs, would provide invaluable insights into its precise binding mode and pave the way for rational drug design and the development of more potent and selective second-generation inhibitors. For scientists and professionals in drug development, CMMSA represents a promising starting point for the discovery of novel therapeutics targeting metalloproteinase-driven pathologies.

References

Sources

- 1. Butanedioic acid, 2-[(carboxymethyl)thio]- | C6H8O6S | CID 97922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Identity of a Key Chemical Moiety: A Technical Guide to Carboxymethylmercaptosuccinic Acid and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical synthesis and drug development, the precise identification and contextual understanding of molecules are paramount. Carboxymethylmercaptosuccinic acid, a dicarboxylic acid containing a thioether linkage, represents a versatile chemical scaffold. However, its identity in scientific and patent literature is often masked by a variety of synonyms. This guide, curated for the discerning researcher, aims to demystify the nomenclature of this compound, elucidate its chemical and physical properties, and explore its established and potential applications within the pharmaceutical sciences. By providing a comprehensive overview, we seek to empower scientists to fully leverage the potential of this molecule in their research and development endeavors.

Unveiling the Synonyms: A Comprehensive Nomenclature

The varied nomenclature for this compound can be a source of confusion when navigating scientific databases and literature. A thorough understanding of its alternative names is the first step toward a comprehensive literature review and unambiguous scientific communication. The most frequently encountered synonyms are rooted in different chemical naming conventions, including IUPAC names, common names, and database identifiers.

Key Synonyms and Identifiers:

-

Systematic (IUPAC) Name: 2-(carboxymethylsulfanyl)butanedioic acid[1]

-

Alternative Systematic Name: 2-[(Carboxymethyl)thio]butanedioic acid[2]

-

Common Synonyms:

-

PubChem CID: 97922[1]

This multiplicity of names underscores the importance of utilizing database identifiers like the CAS number for unequivocal identification in research and publications.

Physicochemical Properties: The Foundation of Functionality

The utility of this compound in various applications is a direct consequence of its inherent chemical and physical properties. Understanding these characteristics is crucial for predicting its behavior in different chemical environments and biological systems.

| Property | Value/Description | Source |

| Molecular Formula | C6H8O6S | [1][5][6] |

| Molecular Weight | 208.19 g/mol | [2][5] |

| Appearance | Colorless to off-white solid-liquid mixture | [6] |

| Melting Point | 138-141 °C | [6] |

| Boiling Point (Predicted) | 411.1 ± 45.0 °C | [6] |

| Density (Predicted) | 1.654 ± 0.06 g/cm3 | [6] |

| pKa (Predicted) | 3.44 ± 0.23 | [6] |

| Storage Temperature | 2-8°C, stored under nitrogen | [6] |

The presence of three carboxylic acid groups and a thioether linkage imparts a high degree of polarity and the potential for multiple ionic interactions and hydrogen bonding. The thiol-derived thioether bond is a key feature, offering a site for potential coordination with metals and influencing the molecule's overall conformation and reactivity.

Structural Representation

To visually conceptualize the molecule and its functional groups, a 2D structural representation is provided below.

Caption: 2D structure of this compound.

Applications in Drug Development and Research: Established Roles and Future Potential

While this compound may not be a widely recognized active pharmaceutical ingredient (API) itself, its structural motifs—the succinic acid backbone, the thioether linkage, and multiple carboxylic acid groups—are prevalent in various aspects of drug development. Its utility can be understood by examining the roles these functional components play in established pharmaceutical technologies.

As a Versatile Building Block in Synthesis

The dicarboxylic acid structure of this compound makes it an attractive starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid groups can be readily converted to esters, amides, and other derivatives, allowing for the construction of diverse chemical libraries for drug screening.

Potential as a Chelating Agent

The presence of both carboxylate and thioether functionalities suggests a potential for this compound to act as a chelating agent for metal ions. This is a critical function in treating heavy metal poisoning, and related compounds like dimercaptosuccinic acid (DMSA or Succimer) are well-established drugs for this purpose. The thioether sulfur and the carboxylate oxygens can coordinate with metal ions, forming stable complexes that can be excreted from the body. While the clinical use of this compound as a chelating agent is not documented, its structural similarity to proven chelators warrants investigation in this area.

A Scaffold for Drug Delivery Systems

The principles of using succinic acid and its derivatives in drug delivery are well-established. These molecules can be used to create prodrugs, where the active drug is chemically modified to improve its pharmacokinetic properties, such as solubility or half-life. The carboxylic acid groups of this compound could be esterified with a hydroxyl-containing drug, potentially improving its aqueous solubility and allowing for controlled release as the ester bond is hydrolyzed in vivo.

Furthermore, the "carboxymethyl" and "mercapto" functionalities are valuable for surface modification of drug delivery vehicles like nanoparticles. For instance, mercaptosuccinic acid is used to functionalize gold nanoparticles for sensing and delivery applications. The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acids offer points for further conjugation with targeting ligands or drugs, and can also enhance the stability and biocompatibility of the nanoparticles.

Role as a Linker in Bioconjugation

In the field of bioconjugation, particularly for antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload. The ideal linker is stable in circulation but allows for the release of the drug at the target site. Molecules with both thiol (or thioether) and carboxylic acid functionalities are common components of these linkers. The carboxylic acid groups can be activated to form amide bonds with amines on the antibody or drug, while the thioether provides a stable, flexible spacer. The structure of this compound provides a short, hydrophilic spacer that could be incorporated into more complex linker designs.

Caption: Logical relationships between the functional moieties of this compound and its potential applications in drug development.

Experimental Protocols: A Hypothetical Workflow for Nanoparticle Functionalization

To illustrate the practical application of this compound in a research setting, a hypothetical, step-by-step protocol for the functionalization of gold nanoparticles (AuNPs) is provided below. This workflow is based on established methods for similar thiol-containing molecules.

Objective: To prepare this compound-functionalized gold nanoparticles for potential use in targeted drug delivery.

Materials:

-

Gold(III) chloride trihydrate (HAuCl4·3H2O)

-

Sodium citrate dihydrate

-

This compound

-

Deionized water

-

Phosphate-buffered saline (PBS)

Protocol:

-

Synthesis of Gold Nanoparticles (Turkevich Method):

-

Bring 100 mL of a 0.01% HAuCl4 solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

-

Rapidly add 2 mL of a 1% sodium citrate solution to the boiling gold solution.

-

Observe the color change from yellow to blue and then to a deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for 15 minutes, then remove from heat and allow to cool to room temperature.

-

-

Functionalization with this compound:

-

Prepare a 10 mM solution of this compound in deionized water.

-

To 10 mL of the synthesized AuNP solution, add 100 µL of the this compound solution under gentle stirring.

-

Allow the reaction to proceed for at least 12 hours at room temperature to ensure complete ligand exchange on the nanoparticle surface. The thiol group will displace the citrate ions and form a strong bond with the gold surface.

-

-

Purification of Functionalized Nanoparticles:

-

Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

-

Carefully remove the supernatant, which contains excess this compound and displaced citrate.

-

Resuspend the nanoparticle pellet in 10 mL of PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of unreacted reagents.

-

-

Characterization:

-

Confirm the functionalization and assess the stability of the nanoparticles using techniques such as UV-Vis spectroscopy (to observe changes in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to identify the carboxylic acid groups on the nanoparticle surface.

-

Caption: Experimental workflow for the functionalization of gold nanoparticles with this compound.

Conclusion

This compound, though often concealed behind a variety of synonyms, is a molecule of significant potential for researchers in drug development and the broader scientific community. Its unique combination of a succinic acid backbone, a thioether linkage, and multiple carboxylic acid functionalities provides a rich chemical scaffold for a range of applications. From serving as a versatile building block in organic synthesis to its potential as a chelating agent, a component of advanced drug delivery systems, and a linker in bioconjugation, the prospects for this molecule are vast. A clear understanding of its nomenclature and physicochemical properties is the key to unlocking its full potential in the design and development of novel therapeutics and research tools.

References

-

Watson International Ltd. 2-(Carboxymethylthio)succinic acid CAS 99-68-3. Available from: [Link]

-

PubChem. Butanedioic acid, 2-[(carboxymethyl)thio]-. Available from: [Link]

-

PubChem. Carboxymethyloxysuccinic acid. Available from: [Link]

-

PubChem. (+-)-Mercaptosuccinic acid. Available from: [Link]

-

Brandt, U., Deters, A., & Steinbüchel, A. (2015). A jack-of-all-trades: 2-mercaptosuccinic acid. Applied Microbiology and Biotechnology, 99(11), 4545–4557. Available from: [Link]

-

LookChem. Mercaptosuccinic acid(70-49-5). Available from: [Link]

-

PubChem. Succimer. Available from: [Link]

-

InfinixBio. What Is CMC In Drug Development. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. njbio.com [njbio.com]

- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]

- 4. watson-int.com [watson-int.com]

- 5. 2-((Carboxymethyl)thio)succinic acid | CymitQuimica [cymitquimica.com]

- 6. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Deconstructing Carboxymethylmercaptosuccinic Acid

An In-depth Technical Guide to the Mechanism of Action of Carboxymethylmercaptosuccinic Acid

This compound (CMMSA) is a dicarboxylic acid containing a thiol (mercapto) group. Its structure, featuring multiple potential coordinating groups (two carboxylates and one thiol), strongly suggests a primary mechanism of action centered on the chelation of metal ions. In a biological context, this positions CMMSA as a putative inhibitor of metalloenzymes. This guide will provide an in-depth exploration of the theoretical and experimentally verifiable mechanism by which CMMSA is predicted to function, focusing on its role as an inhibitor of zinc-dependent matrix metalloproteinases (MMPs). While direct literature on CMMSA is sparse, its mechanism can be confidently inferred from extensive research on structurally related thiol and carboxylate inhibitors. This document is intended for researchers and drug development professionals, offering both a mechanistic overview and a practical framework for experimental validation.

PART 1: The Molecular Target - Zinc-Dependent Metalloproteinases

The most probable targets for a molecule like CMMSA are zinc-dependent metalloproteinases. This is a large family of enzymes that utilize a catalytic zinc ion to hydrolyze peptide bonds.[1][2] Two of the most extensively studied subfamilies are:

-

Matrix Metalloproteinases (MMPs): This family includes at least 15 enzymes responsible for degrading components of the extracellular matrix (ECM), such as collagens and laminin.[2][3] Under normal physiological conditions, MMPs are crucial for tissue remodeling, wound healing, and angiogenesis.[1] However, their overexpression is strongly associated with pathological conditions like osteoarthritis, cancer metastasis, and cardiovascular diseases, making them significant therapeutic targets.[2][4]

-

Neprilysin (NEP): Also known as neutral endopeptidase, NEP is another zinc-dependent peptidase involved in the degradation of several signaling peptides, including natriuretic peptides, bradykinin, and enkephalins.[5][6] Inhibition of NEP is a validated therapeutic strategy, most notably in heart failure, where preventing the breakdown of natriuretic peptides promotes vasodilation and reduces cardiac load.[7]

The common feature of these enzymes, and the key to understanding the action of CMMSA, is the indispensable Zn²⁺ ion housed within their active site.[3][7]

PART 2: The Core Mechanism of Action - Competitive Inhibition via Zinc Chelation

The central hypothesis for CMMSA's mechanism of action is its function as a competitive inhibitor that targets the catalytic zinc ion within the active site of metalloproteinases.[4] This mechanism can be broken down into several key steps.

The Role of the Catalytic Zinc Ion

In MMPs and other zinc-dependent proteases, the Zn²⁺ ion is typically coordinated by three histidine residues in the protein backbone. The fourth coordination site is occupied by a water molecule. This zinc-bound water molecule is polarized, making it a potent nucleophile that attacks the carbonyl carbon of the scissile peptide bond of the substrate, initiating hydrolysis.

This compound as a Zinc-Binding Group (ZBG)

The potency of many metalloproteinase inhibitors stems from their inclusion of a "zinc-binding group" (ZBG) that displaces the catalytic water molecule and coordinates directly with the zinc ion.[8][9][10] CMMSA possesses three functional groups capable of this interaction: the thiol group (-SH) and two carboxyl groups (-COOH). The thiol and one of the carboxyl groups can act as a bidentate ligand, chelating the zinc ion with high affinity.[2] This binding event physically obstructs the active site, preventing the substrate from docking and undergoing catalysis.[11]

The diagram below illustrates this proposed binding model.

Kinetic Profile: Competitive Inhibition

By binding to the same active site that the natural substrate targets, CMMSA is expected to act as a competitive inhibitor.[11] In this model of inhibition:

-

Apparent Kₘ increases: The Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, appears to increase. This is because a higher concentration of substrate is required to outcompete the inhibitor for binding to the enzyme's active site.[12]

-

Vₘₐₓ remains unchanged: The maximum velocity (Vₘₐₓ) of the reaction is not affected. At a sufficiently high substrate concentration, the substrate can effectively displace the inhibitor, allowing the enzyme to reach its normal maximum catalytic rate.[12]

This kinetic signature is a hallmark of inhibitors that compete directly with the substrate for the active site.

PART 3: A Practical Guide to Experimental Validation

For drug development professionals, rigorously testing this proposed mechanism is paramount. The following section outlines a logical, multi-stage experimental workflow to characterize the inhibitory action of CMMSA.

Workflow for Mechanistic Validation

Protocol 1: Enzyme Inhibition Kinetics Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mode of inhibition of CMMSA against a representative MMP (e.g., MMP-9).

Methodology:

-

Reagent Preparation:

-

Enzyme: Recombinant human MMP-9, activated according to the manufacturer's protocol.

-

Substrate: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO and dilute to working concentrations in assay buffer.

-

Inhibitor: Prepare a stock solution of CMMSA in assay buffer. Perform a serial dilution to create a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

-

-

IC₅₀ Determination:

-

In a 96-well microplate, add assay buffer, a fixed concentration of MMP-9, and varying concentrations of CMMSA.

-

Incubate for 30 minutes at 37°C to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate at a concentration equal to its Kₘ.

-

Monitor the increase in fluorescence (cleavage of the substrate) over time using a plate-reading spectrofluorometer.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the CMMSA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Mode of Inhibition (Michaelis-Menten & Lineweaver-Burk Analysis):

-

Perform a matrix of experiments varying both the substrate concentration and the inhibitor concentration (using 0, 0.5x, 1x, and 2x the determined IC₅₀ of CMMSA).

-

Measure the initial velocity for each condition.

-

Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

-

Generate a double reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S].

-

Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis (Vₘₐₓ is unchanged) but will have different x-intercepts (Kₘ increases).[11]

-

Data Presentation:

| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Varies | Lines intersect left of the y-axis |

Table 1. Expected kinetic results for different types of reversible enzyme inhibition.[11][13][14]

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of CMMSA binding to the target MMP, providing confirmation of a direct interaction and its affinity.

Methodology:

-

Sample Preparation:

-

Dialyze both the purified MMP enzyme and the CMMSA solution extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.5) to minimize buffer mismatch effects.

-

Degas all solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the enzyme solution into the ITC sample cell (typically at a concentration of 10-50 µM).

-

Load the CMMSA solution into the injection syringe (at a concentration 10-20 times that of the enzyme).

-

Perform a series of small, timed injections of CMMSA into the enzyme solution while monitoring the heat released or absorbed.

-

A control experiment titrating CMMSA into buffer alone should be performed to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᴅ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Protocol 3: X-ray Crystallography

Objective: To obtain a high-resolution, three-dimensional structure of the MMP-CMMSA complex, providing definitive visual evidence of the binding mode, including the coordination to the catalytic zinc ion.

Methodology:

-

Protein Expression and Purification: Express and purify high-quality, active MMP enzyme.

-

Complex Formation: Incubate the purified enzyme with a molar excess of CMMSA to ensure saturation of the active site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., using different precipitants, pH values, and temperatures) to obtain well-ordered crystals of the MMP-CMMSA complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build the atomic model of the protein-inhibitor complex into the map and refine it to produce a final, high-resolution structure. This structure will unequivocally show the interactions between CMMSA, the zinc ion, and the surrounding amino acid residues.

PART 4: Toxicological and Pharmacokinetic Considerations

While the primary focus is on the mechanism of action, a comprehensive evaluation must consider potential liabilities. Carboxylic acid-containing drugs can sometimes be associated with idiosyncratic drug toxicity.[15] This is often linked to the formation of reactive metabolites, such as acyl glucuronides or acyl-CoA conjugates, which can covalently modify proteins.[15] Early in vitro assays using human liver microsomes or hepatocytes can be employed to assess the metabolic fate of CMMSA and identify any potentially reactive species.[15] Additionally, general safety data sheets for related compounds like mercaptosuccinic acid indicate potential for skin, eye, and respiratory irritation.

Conclusion

Based on its chemical structure, this compound is strongly predicted to act as a competitive inhibitor of zinc-dependent metalloproteinases. Its mechanism of action is rooted in the ability of its carboxylate and thiol functional groups to chelate the catalytic zinc ion in the enzyme's active site, thereby blocking substrate access. This hypothesis is readily testable through a standard workflow of enzyme kinetics, biophysical characterization (ITC), and structural biology. The successful execution of these experiments will provide a definitive, multi-faceted understanding of CMMSA's molecular mechanism, a critical step in the evaluation of any potential therapeutic agent.

References

-

Chen, J., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3549-3563. Available at: [Link]

-

Yiotakis, A., et al. (1996). Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. Journal of Medicinal Chemistry, 39(14), 2726-2735. Available at: [Link]

-

Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from: [Link]

-

Chapman, K. T., et al. (1993). Inhibition of matrix metalloproteinases by N-carboxyalkyl peptides. Journal of Medicinal Chemistry, 36(25), 4293-4301. Available at: [Link]

-

Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Matrix Biology, 30(7-8), 371-389. Available at: [Link]

-

Wojtowicz-Praga, S. M., et al. (1997). Matrix metalloproteinase inhibitors. Investigational New Drugs, 15(1), 61-75. Available at: [Link]

-

Inks, E. S., et al. (2012). Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. ACS Medicinal Chemistry Letters, 3(10), 831-835. Available at: [Link]

-

Taavitsainen, P., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2379-2388. Available at: [Link]

-

Ballatore, C., et al. (2017). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 24(27), 2947-2965. Available at: [Link]

-

Domingo, J. L., et al. (1988). Developmental toxicity of subcutaneously administered meso-2,3-dimercaptosuccinic acid in mice. Fundamental and Applied Toxicology, 11(4), 715-722. Available at: [Link]

-

Li, Y., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, D., et al. (2014). Zinc binding groups for histone deacetylase inhibitors. Journal of Medicinal Chemistry, 57(11), 4503-4520. Available at: [Link]

-

Shishova, A. S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296. Available at: [Link]

-

Stoica, A. E., et al. (2023). Medical Applications and Cellular Mechanisms of Action of Carboxymethyl Chitosan Hydrogels. Gels, 9(11), 868. Available at: [Link]

-

Jack Westin. (n.d.). Inhibition Types. Retrieved from: [Link]

-

Murphy, S. L., et al. (2022). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. JACC: Basic to Translational Science, 7(9), 926-940. Available at: [Link]

-

Foster, M. W., et al. (2023). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation. International Journal of Molecular Sciences, 24(21), 15797. Available at: [Link]

-

Murphy, S. L., et al. (2022). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. JACC: Basic to Translational Science, 7(9), 926-940. Available at: [Link]

-

AK Lectures. (2025). 11 A. Enzyme Inhibition (Part – 1 of 2). Retrieved from: [Link]

-

Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from: [Link]

-

S, S., & G, G. (2021). Identification of unique subtype-specific interaction features in Class II zinc-dependent HDAC subtype binding pockets: A computational study. Journal of Biomolecular Structure & Dynamics, 40(14), 6330-6346. Available at: [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from: [Link]

-

Hu, H., et al. (2012). Computational Exploration of Zinc Binding Groups for HDAC Inhibition. Journal of Chemical Information and Modeling, 52(9), 2484-2494. Available at: [Link]

-

The Penguin Prof. (2024). Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. Retrieved from: [Link]

-

Jomain-Baum, M., & Schramm, V. L. (1976). Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP). Journal of Biological Chemistry, 251(1), 37-44. Available at: [Link]

-

Acs, Z., & Stark, E. (1978). Possible Role of Gamma-Aminobutyric Acid Synthesis in the Mechanism of Dexamethasone Feedback Action. Journal of Endocrinology, 77(1), 137-141. Available at: [Link]

Sources

- 1. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Exploration of Zinc Binding Groups for HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. jackwestin.com [jackwestin.com]

- 14. youtube.com [youtube.com]

- 15. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Blockbuster: A Technical Chronicle of Carboxymethylmercaptosuccinic Acid and the Dawn of ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delves into the pivotal discovery and developmental history of Carboxymethylmercaptosuccinic acid (CMMSA) and its profound impact on the field of pharmacology, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. We will traverse the scientific journey from the serendipitous discovery of bioactive peptides in snake venom to the rational design of potent, orally active drugs that have revolutionized the management of hypertension and cardiovascular disease. This document provides an in-depth exploration of the core scientific principles, experimental methodologies, and the intellectual evolution that led to one of the most significant therapeutic breakthroughs of the 20th century. While the specific term "this compound" may not be the most widely recognized in the historical narrative, this guide will illuminate its chemical context and the broader class of mercaptosuccinic acid derivatives that were instrumental in this story.

Introduction: The Unmet Need and a Serendipitous Clue from Nature

In the mid-20th century, hypertension was a burgeoning global health crisis with limited and often poorly tolerated treatment options. The intricate workings of the Renin-Angiotensin System (RAS), a hormonal cascade crucial for regulating blood pressure, were beginning to be unraveled. A key enzyme in this system, Angiotensin-Converting Enzyme (ACE), was identified as being responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II[1][2]. This made ACE a prime target for therapeutic intervention.

The initial breakthrough, however, came not from a chemist's bench, but from the fangs of the Brazilian pit viper, Bothrops jararaca. In the 1960s, scientists discovered that the venom of this snake contained peptides that dramatically potentiated the effects of bradykinin, a vasodilator, and inhibited the activity of ACE[2][3]. These bradykinin-potentiating peptides, while not suitable as drugs due to their peptide nature and lack of oral bioavailability, provided a vital clue and a powerful tool for researchers[4]. They demonstrated that inhibiting ACE was a viable strategy for lowering blood pressure and offered a starting point for designing synthetic inhibitors[1].

The Intellectual Leap: From Snake Venom Peptides to Small Molecule Design

The challenge for medicinal chemists was to translate the structural information from the snake venom peptides into a small, orally active molecule that could specifically inhibit ACE. A pivotal moment in this journey came from the insight that ACE was mechanistically similar to another zinc-containing metalloproteinase, carboxypeptidase A. This intellectual leap was crucial because inhibitors of carboxypeptidase A had been studied, providing a conceptual framework for designing ACE inhibitors[1][4].

Scientists at the pharmaceutical company E.R. Squibb & Sons (now part of Bristol-Myers Squibb) hypothesized that a simple dipeptide-like molecule with a functional group capable of binding to the active site zinc atom of ACE could be an effective inhibitor. This led to the exploration of various succinyl amino acids.

The Birth of a Lead Compound: Succinyl-L-proline

The researchers' focused efforts led to the synthesis of succinyl-L-proline. This molecule was designed based on the structure of the C-terminal portion of the snake venom peptides, with the succinyl group mimicking the peptide backbone and the proline residue fitting into a hydrophobic pocket of the ACE active site. While a modest inhibitor, succinyl-L-proline was a critical proof of concept.

A significant enhancement in potency was achieved with the introduction of a methyl group, leading to the D-2-methyl derivative of succinyl-L-proline, which was approximately 15 times more potent[3]. This compound marked a turning point, demonstrating that a small, non-peptidic molecule could effectively inhibit ACE and, importantly, was orally active[3].

This compound in Context: The Power of the Thiol Group

The quest for even greater potency led to the exploration of different zinc-binding groups. This is where the chemical principles embodied by molecules like This compound and its simpler parent, mercaptosuccinic acid (also known as thiomalic acid), became paramount. The thiol (-SH) group was known to be an excellent zinc chelator.

The logical progression was to replace the carboxyl group of the succinyl moiety with a thiol group. This rational design decision gave birth to captopril , the first-in-class ACE inhibitor. Captopril's structure, featuring a mercapto group, a proline residue, and a carboxyl group, was meticulously designed to interact with the key binding sites of the ACE enzyme.

Synthetic Pathways and Methodologies

The synthesis of these pioneering ACE inhibitors involved elegant and efficient chemical strategies. Below is a generalized, illustrative synthetic workflow for a mercaptosuccinic acid-based inhibitor.

General Synthetic Protocol for a Mercapto-Substituted Succinyl Amino Acid Derivative

-

Starting Materials: L-proline and a suitable mercapto-activated succinic acid derivative.

-

Coupling Reaction: The amino group of L-proline is coupled with the activated succinic acid derivative. This is typically achieved using standard peptide coupling reagents to form an amide bond.

-

Deprotection: Any protecting groups on the thiol or carboxyl functionalities are removed under appropriate conditions to yield the final active inhibitor.

-

Purification: The final compound is purified using techniques such as chromatography and recrystallization to ensure high purity.

Caption: Generalized synthetic workflow for mercapto-based ACE inhibitors.

Mechanism of Action: A Molecular Embrace

The efficacy of captopril and subsequent ACE inhibitors lies in their specific and potent inhibition of the Angiotensin-Converting Enzyme. The key interactions are:

-

Zinc Chelation: The thiol group of the inhibitor forms a strong coordinate bond with the zinc ion at the active site of ACE, effectively blocking its catalytic activity.

-

Hydrogen Bonding: The carbonyl group of the amide bond forms a hydrogen bond with a donor group on the enzyme.

-

Hydrophobic Interaction: The proline ring fits snugly into a hydrophobic pocket (the S1' subsite) of the enzyme.

-

Ionic Interaction: The terminal carboxyl group interacts with a positively charged residue on the enzyme.

Caption: Mechanism of action of ACE inhibitors.

Quantitative Data: The Proof of Potency

The development of ACE inhibitors was driven by rigorous quantitative analysis of their inhibitory activity. The following table presents illustrative data for key compounds in this discovery journey.

| Compound | IC50 (nM) for ACE Inhibition | Key Structural Feature |

| Bradykinin-Potentiating Peptide | ~1000 | Peptide Backbone |

| Succinyl-L-proline | ~300,000 | Succinyl Group |

| D-2-methyl-succinyl-L-proline | ~20,000 | Methyl Group Addition |

| Captopril | ~20 | Mercapto Group |

Note: IC50 values are approximate and can vary based on assay conditions.

The Legacy and Evolution of ACE Inhibitors

The discovery and successful clinical application of captopril, which received FDA approval in 1981, was a landmark achievement in medicine[2]. It validated the principles of rational drug design and opened the door for the development of a whole new class of antihypertensive agents. Although highly effective, captopril had some drawbacks, including a relatively short half-life and side effects like skin rashes and taste disturbances, which were attributed to the thiol group.

This led to the development of second-generation ACE inhibitors, such as enalapril, which replaced the thiol group with a carboxylate group to interact with the zinc ion, and were administered as prodrugs to improve oral bioavailability[2][4]. The success of these later-generation drugs further solidified the importance of targeting the Renin-Angiotensin System in cardiovascular medicine. The Co-operative North Scandinavian Enalapril Survival Study (CONSENSUS) in 1987 was a pivotal trial that demonstrated a significant reduction in mortality in patients with severe heart failure treated with enalapril[1].

Conclusion: A Triumph of Rational Drug Design

The story of this compound and its conceptual relatives is a testament to the power of scientific inquiry, interdisciplinary collaboration, and the application of chemical logic to solve a pressing medical problem. From the venom of a pit viper to a blockbuster drug, the journey of ACE inhibitors exemplifies the principles of modern drug discovery. It underscores the importance of understanding biological mechanisms at a molecular level and using that knowledge to design novel therapeutics that have saved and improved countless lives worldwide. The development of these drugs was not just a scientific success but a revolution in the management of cardiovascular disease, the impact of which is still felt today[1][4].

References

-

Discovery and development of ACE inhibitors. Wikipedia. [Link]

-

From snake venom to ACE inhibitor — the discovery and rise of captopril. The Pharmaceutical Journal. [Link]

-

History of the design of captopril and related inhibitors of angiotensin converting enzyme. American Heart Association Journals. [Link]

-

The evolution of ACE inhibition – A turning point in cardiovascular medicine. Taylor & Francis Online. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Carboxymethylmercaptosuccinic Acid (CMMSA)

Introduction: Understanding the Chemical Landscape of CMMSA

Carboxymethylmercaptosuccinic acid (CAS No. 99-68-3), a trifunctional molecule featuring two carboxylic acid groups and a thiol (mercaptan) moiety, presents a unique set of handling and safety considerations.[1][2] Its utility in research and development, particularly in fields requiring metal chelation, disulfide bond chemistry, or functionalized scaffolds, necessitates a robust understanding of its chemical personality. The presence of the thiol group, notorious for its reactivity and strong odors, combined with the acidic nature of the carboxyl groups, demands a proactive and informed approach to laboratory safety.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, mechanistic understanding of the hazards associated with CMMSA. By explaining the causality behind safety protocols, this document empowers laboratory personnel to not only follow procedures but to cultivate a culture of intrinsic safety when handling this and structurally related compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any work with CMMSA begins, a comprehensive evaluation of its potential hazards must be conducted. This involves understanding its toxicological profile, physical and chemical properties, and the specific manipulations planned.

Toxicological Profile: A Synthesis of Available Data

While comprehensive toxicological data for this compound itself is not extensively detailed, information can be synthesized from its structural analogues, primarily Mercaptosuccinic acid, and general knowledge of thiol-containing compounds.[4][5] The primary hazards are associated with irritation and potential harm upon ingestion.[6][7]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][6][7] |

Note: This table is a composite based on data for CMMSA and the closely related Mercaptosuccinic acid.

The thiol group is a known irritant and sensitizer. The "rotten-egg" or sulfidic odor, characteristic of many thiols, serves as an excellent warning property, though olfactory fatigue can occur.[3][7][8] Inhalation of dusts or aerosols may lead to respiratory tract irritation.[5][6] Direct contact with the skin and eyes is expected to cause significant irritation.[6][8]

Physical and Chemical Hazards

CMMSA is typically a colorless to off-white solid.[1][2] While stable under normal conditions, its reactivity is dictated by its functional groups.[6][7]

-

Incompatibility: It is incompatible with strong oxidizing agents and strong bases.[6][7] The thiol group is readily oxidized, which can lead to the formation of disulfides. Reaction with strong bases will deprotonate the carboxylic acids and the thiol in exothermic reactions.

-

Hazardous Decomposition: Upon thermal decomposition, CMMSA can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[6][7][9]

-

Reactivity: The thiol group can react with heavy metals and other electrophiles. This reactivity is often the basis of its utility but must be considered during storage and handling to prevent unintended reactions.

The Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process. The following workflow should be adopted before, during, and after experiments involving CMMSA.

Caption: Workflow for a dynamic risk assessment process.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes eliminating or reducing hazards at their source. For CMMSA, this translates to robust engineering solutions and clear administrative protocols.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid CMMSA and its solutions must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The causality is twofold: it prevents the inhalation of airborne particulates and captures the malodorous thiol vapors, which can cause nausea and headaches and act as a nuisance.[3][10]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.

-

Vacuum System Protection: When evaporating solvents from solutions containing CMMSA under reduced pressure (e.g., using a rotary evaporator), a cold trap (cooled to at least -78 °C) is mandatory to prevent thiol vapors from contaminating the vacuum pump and being exhausted into the laboratory.[10]

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Areas: Clearly demarcate areas where CMMSA is stored and handled. This prevents cross-contamination and ensures that personnel entering the area are aware of the potential hazards.

-

Safe Operating Procedures (SOPs): A detailed, written SOP is required for any procedure involving CMMSA. This document must be read and understood by all personnel involved before work commences.[10] The SOP should include:

-

A summary of the hazards.

-

Step-by-step instructions for the procedure.

-

Required PPE and engineering controls.

-

Waste disposal procedures.

-

Emergency contact information and spill/exposure response.

-

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

-